molecular formula C8H6ClNO2S B2917083 2-(3-CHLOROBENZENESULFONYL)ACETONITRILE CAS No. 685119-21-5

2-(3-CHLOROBENZENESULFONYL)ACETONITRILE

Cat. No.: B2917083
CAS No.: 685119-21-5
M. Wt: 215.65
InChI Key: OUIOXVQENXOETD-UHFFFAOYSA-N
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Description

2-(3-Chlorobenzenesulfonyl)acetonitrile is an organic compound with the molecular formula C8H6ClNO2S. It is a derivative of acetonitrile, where one hydrogen atom is replaced by a 3-chlorobenzenesulfonyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Chlorobenzenesulfonyl)acetonitrile can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzenesulfonyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorobenzenesulfonyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

    Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chlorobenzenesulfonyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzenesulfonyl)acetonitrile involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorobenzenesulfonyl)acetonitrile is unique due to the position of the chlorine atom on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its isomers .

Properties

IUPAC Name

2-(3-chlorophenyl)sulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIOXVQENXOETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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